Methanesulfinic acid
CAS No.: 17696-73-0
Cat. No.: VC21068670
Molecular Formula: CH4O2S
Molecular Weight: 80.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17696-73-0 |
---|---|
Molecular Formula | CH4O2S |
Molecular Weight | 80.11 g/mol |
IUPAC Name | methanesulfinic acid |
Standard InChI | InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3) |
Standard InChI Key | XNEFVTBPCXGIRX-UHFFFAOYSA-N |
SMILES | CS(=O)O |
Canonical SMILES | CS(=O)O |
Introduction
Chemical Structure and Properties
Methanesulfinic acid features a methyl group attached to a sulfinic acid moiety. The sulfinic acid functional group contains a sulfur atom double-bonded to one oxygen atom and single-bonded to another oxygen that forms part of a hydroxyl group.
Physical and Chemical Properties
The physical and chemical properties of methanesulfinic acid are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | CH₃SO₂H |
Molecular Weight | 96.11 g/mol |
Physical State | Colorless liquid |
LogP | -0.68 (ALOGPS) or -0.7258 (JCHEM) |
Water Solubility | 28.5 g/L |
pKa (strongest acidic) | 2.0 |
Polar Surface Area | 37.3 Ų |
Number of Rotatable Bonds | 0 |
Number of Rings | 0 |
Physiological Charge | -1 |
The molecular structure reveals a central sulfur atom with tetrahedral geometry, bonded to a methyl group, a hydroxyl group, and a double-bonded oxygen atom. This arrangement results in a relatively acidic compound with moderate water solubility and low lipophilicity, as indicated by the negative LogP values .
Synthesis Methods
Several methods have been developed for synthesizing methanesulfinic acid, particularly for preparing isotopically labeled variants used in research. The primary synthesis approaches include:
Enzymatic Synthesis
The enzyme-catalyzed displacement of the methyl sulfonyl group from pentachlorophenyl methyl sulfone represents a targeted approach for synthesizing methanesulfinic acid. This method is particularly suitable for small-scale preparations and can achieve high specific activity when working with isotopically labeled compounds .
Oxidation of Methyl Mercaptan
The m-chloroperoxybenzoic acid oxidation of methyl mercaptan provides another route to methanesulfinic acid. This controlled oxidation proceeds with good selectivity and is advantageous for milligram-scale preparations, particularly when high specific activity labeled compounds are desired .
Reaction with Sulfur Dioxide
The reaction of methyllithium with sulfur dioxide represents a more scalable approach, suitable for gram-scale preparations. This method leverages the nucleophilic character of the organolithium reagent and the electrophilic nature of sulfur dioxide to form the sulfinic acid functional group .
The table below compares these synthesis methods:
Method | Scale | Advantages | Limitations |
---|---|---|---|
Enzymatic synthesis | Milligram | High specificity, mild conditions | Limited scalability, enzyme availability |
Methyl mercaptan oxidation | Milligram | Good selectivity, suitable for isotopic labeling | Handling of volatile mercaptans |
Methyllithium with SO₂ | Gram | Scalable, higher yields | Requires anhydrous conditions, air-sensitive reagents |
Analytical Detection Methods
The detection and quantification of methanesulfinic acid in various matrices require sensitive analytical techniques. Modern approaches typically employ chromatographic separation coupled with selective detection methods.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) represents a primary analytical tool for methanesulfinic acid analysis. The compound's polar nature makes it well-suited to reversed-phase chromatography with appropriate modifications to enhance retention.
Spectroscopic Methods
Mass spectrometry, particularly when coupled with chromatographic separation, provides both sensitive detection and structural confirmation of methanesulfinic acid. The molecular formula can be accurately determined through high-resolution mass spectrometry, while fragmentation patterns assist in structural elucidation.
Distinction from Related Compounds
Methanesulfinic acid is structurally similar to but distinct from methanesulfonic acid (CH₃SO₃H), which contains an additional oxygen atom bonded to the sulfur. This structural difference results in significant variations in chemical properties and reactivity .
Similarly, methyl methanesulfonate, an ester derived from methanesulfonic acid, represents another related but distinct compound. Unlike methanesulfinic acid, methyl methanesulfonate has been classified as reasonably anticipated to be a human carcinogen based on evidence from animal studies .
These distinctions highlight the importance of precise chemical identification and characterization in research and risk assessment.
Environmental Considerations
The environmental behavior of methanesulfinic acid likely reflects its physical and chemical properties. As a polar compound with good water solubility, it would be expected to distribute primarily in aqueous environmental compartments rather than accumulate in soils or biota.
The moderate acidity of methanesulfinic acid (pKa approximately 2.0) suggests that it would exist predominantly in ionized form in most natural waters, further enhancing its mobility in aquatic systems .
Research Challenges and Future Directions
Despite the biochemical relevance of methanesulfinic acid, several research challenges remain:
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Limited understanding of its formation and fate in biological systems
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Need for improved analytical methods with greater sensitivity and selectivity
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Incomplete characterization of its potential roles in human health and disease
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Sparse data on environmental distribution and behavior
Future research directions should address these knowledge gaps through:
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Development of more sensitive bioanalytical techniques
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Investigation of metabolic pathways involving methanesulfinic acid
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Assessment of potential health effects from exposure
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Environmental monitoring to determine occurrence and distribution
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Structure-activity relationship studies to understand biochemical interactions
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